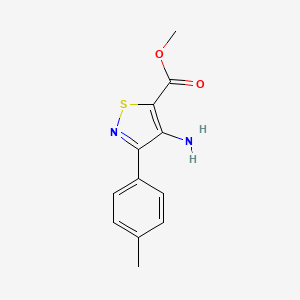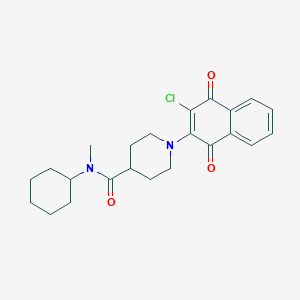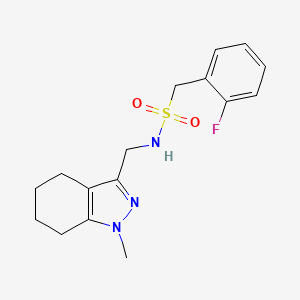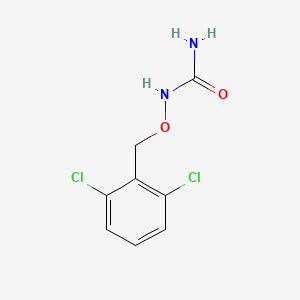
Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a methylphenyl group, and a carboxylate ester group attached to the thiazole ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the thiazole ring. The resulting compound is then esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
- Methyl 4-amino-3-(4-chlorophenyl)-1,2-thiazole-5-carboxylate
- Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate
Comparison: Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methyl group can enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for drug development.
Propiedades
IUPAC Name |
methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)10-9(13)11(17-14-10)12(15)16-2/h3-6H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOXTAKZSPNUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2833879.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2833881.png)



![2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine](/img/structure/B2833888.png)

![N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2833890.png)
![2,2'-{1,2-Ethanediylbis[oxy-2,1-ethanediyloxy-4,1-phenylene(E)methylylidene(2E)-1-hydrazinyl-2-ylidene]}dipyridine](/img/structure/B2833891.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833893.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2833894.png)

